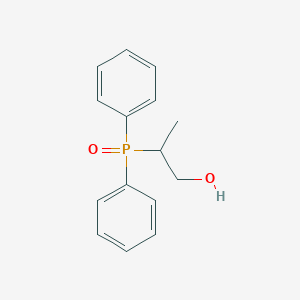![molecular formula C22H16Cl2O2 B14384399 1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] CAS No. 90016-23-2](/img/structure/B14384399.png)
1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] is an organic compound with the molecular formula C28H20Cl2O2 It is a derivative of ethanone, characterized by the presence of two 4-chlorophenyl groups attached to a 1,4-phenylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] typically involves the reaction of 4-chlorobenzoyl chloride with 1,4-phenylenediamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is typically isolated through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(1,4-Phenylene)bis[ethanone]
- 1,1’-(1,4-Phenylene)bis[2-(4-methylphenyl)ethan-1-one]
- 1,1’-(1,4-Phenylene)bis[2-(4-fluorophenyl)ethan-1-one]
Uniqueness
1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
90016-23-2 |
|---|---|
Fórmula molecular |
C22H16Cl2O2 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-[4-[2-(4-chlorophenyl)acetyl]phenyl]ethanone |
InChI |
InChI=1S/C22H16Cl2O2/c23-19-9-1-15(2-10-19)13-21(25)17-5-7-18(8-6-17)22(26)14-16-3-11-20(24)12-4-16/h1-12H,13-14H2 |
Clave InChI |
DFBZUZWVIVVPSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


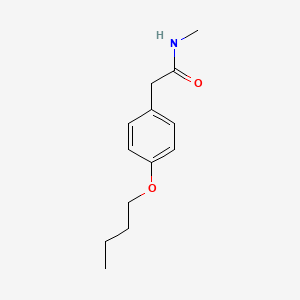
phosphanium perchlorate](/img/structure/B14384328.png)
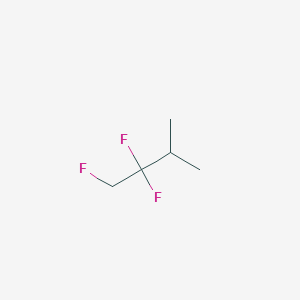
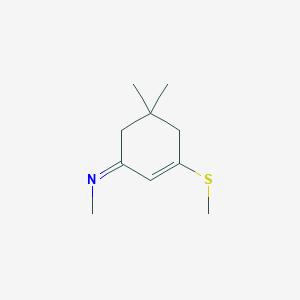
![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)

![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)
![2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14384383.png)

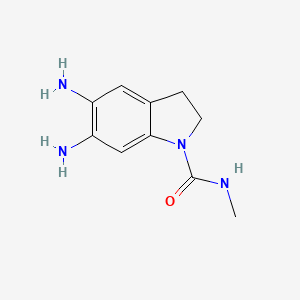

![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
